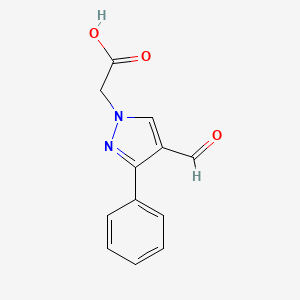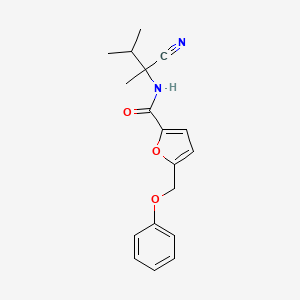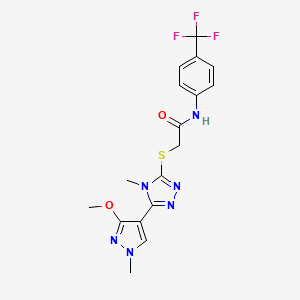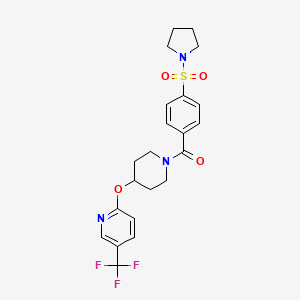![molecular formula C15H13ClF2N2O2 B2676936 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide CAS No. 2411202-04-3](/img/structure/B2676936.png)
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. The compound was first synthesized in 2009 and has since been the subject of extensive scientific research.
Wirkmechanismus
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is then attached to target proteins, leading to their degradation by the proteasome. By inhibiting NAE, 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide prevents the degradation of certain proteins that are involved in cell cycle regulation and DNA damage repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell death in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In vivo studies have also shown that 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide can inhibit tumor growth in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, the compound has been shown to have potent anti-cancer activity in a variety of cell lines and animal models. However, one limitation of using 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide is that it is a relatively new compound and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are a number of future directions for research on 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide. One area of interest is the development of combination therapies that include 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide and other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict response to 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide treatment. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide in humans.
Synthesemethoden
The synthesis of 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide involves a multi-step process that begins with the reaction of 2,4-difluorobenzylamine with ethyl 2-chloro-2-oxoacetate to form 2-chloro-N-[1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridin-3-yl]propanamide. This intermediate is then reacted with 2,2-dimethylpropanamide to produce the final product, 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide has been shown to have potential therapeutic applications in cancer treatment. The compound works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. By inhibiting NAE, 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide can prevent the degradation of certain proteins that are involved in cell cycle regulation and DNA damage repair, leading to cell death in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O2/c1-9(16)15(22)19-12-4-5-14(21)20(8-12)7-10-2-3-11(17)6-13(10)18/h2-6,8-9H,7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXIVRXEABPONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)

![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)


![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)


![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)
![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)

